Methyl 2,2,4-trimethylpent-4-enoate
Description
Methyl 2,2,4-trimethylpent-4-enoate is a branched unsaturated ester with the molecular formula $ \text{C}{9}\text{H}{16}\text{O}_{2} $. Its structure features a pent-4-enoate backbone substituted with methyl groups at positions 2 and 2, and an additional methyl group at position 4 (adjacent to the double bond). The compound’s key characteristics include:
- Molecular weight: ~156.22 g/mol (estimated).
- Functional groups: A methyl ester and a terminal alkene.
- Reactivity: The α,β-unsaturated ester moiety may participate in Michael addition or Diels-Alder reactions, while the ester group is susceptible to hydrolysis under acidic or basic conditions.
Its structural features suggest moderate volatility and solubility in nonpolar solvents.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 2,2,4-trimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9(3,4)8(10)11-5/h1,6H2,2-5H3 |
InChI Key |
QGFIBZDCNFCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2,4-trimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2,2,4-trimethylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s double bond undergoes oxidation under controlled conditions. For example, dichlorocarbene addition to structurally related spirolactones (e.g., 2,2,6,6-tetramethyl-4-oxaspiro[2.3]hexan-5-one) produces chloro-substituted derivatives via oxidative pathways . While direct oxidation data for methyl 2,2,4-trimethylpent-4-enoate is limited, analogous reactions suggest potential for epoxidation or diol formation with agents like potassium permanganate or osmium tetroxide.
Allylic Halogenation
The compound’s allylic positions are susceptible to halogenation. In a selenium-catalyzed reaction using PhSeCl and N-chlorosuccinimide (NCS), allylic chlorination occurs with high regioselectivity (82% yield). Steric effects favor syn-elimination, producing a single isomer of allyl chloride :
textPhSeCl (5 mol%) NCS (1.1 equiv) CH₂Cl₂, rt, 3h → Cl-substituted product
This mechanism avoids dichloride or vinyl chloride byproducts due to steric hindrance at the selenium intermediate .
Methanolysis
Methanolysis of analogous esters (e.g., spirolactones) leads to acyl substitution, forming methyl esters. For example, methanolysis of 1,1-dichloro-2,2,6,6-tetramethyl-4-oxaspiro[2.3]hexan-5-one yields methyl 4-chloro-2,2,5-trimethyl-3-oxo-hex-4-enoate, highlighting the ester’s reactivity under nucleophilic conditions .
Oxidative Heck Coupling
In mechanochemical palladium-catalyzed reactions, the compound’s double bond participates in oxidative Heck coupling. Using Pd(TFA)₂ and α-cyclodextrin under O₂, styrenyl products form selectively (69% yield) :
text[Pd(TFA)₂] (10 mol%) α-CD (8 mol%) O₂, 20 Hz, 30 min → Styrenyl product
Cyclodextrin modulates selectivity, suppressing allylic or branched byproducts .
Comparative Reactivity
Mechanistic Insights
Scientific Research Applications
Methyl 2,2,4-trimethylpent-4-enoate is an organic compound featuring a branched structure with a double bond and an ester functional group. It has a unique substitution pattern including three methyl groups and a pentene backbone, which contributes to its chemical reactivity and physical properties.
Chemical Applications
- Synthesis of Complex Organic Compounds this compound is used as an intermediate in the synthesis of complex organic compounds. It can undergo reactions such as oxidation, reduction, and substitution.
- Ester Hydrolysis Reactions The compound can be cleaved by esterases to yield the corresponding alcohol and acid. Its dual functional groups (double bond and ester) allow for diverse reactivity patterns valuable in synthetic chemistry.
- Selective Synthetic Transformations this compound stands out due to its specific substitution pattern that imparts distinct reactivity compared to similar compounds. The combination of three methyl groups and a double bond provides unique steric and electronic effects that influence its chemical behavior. This makes it particularly useful in selective synthetic transformations where other similar compounds may not perform as effectively.
- Cyanoesterification: this compound can be used in regio- and stereoselective cyanoesterification of 1,2-dienes to give highly functionalized β-cyano-α-methylenealkanoates .
Reactions of this compound
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous solution |
| Osmium tetroxide | ||
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines | Presence of base |
| Thiols |
Other compounds
Mechanism of Action
The mechanism of action of methyl 2,2,4-trimethylpent-4-enoate involves its interaction with various molecular targets. For example, in ester hydrolysis reactions, the compound is cleaved by esterases to produce the corresponding alcohol and acid. The presence of the double bond and ester group allows for diverse reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Ethyl 2,2-Difluoropent-4-enoate (CAS 110482-96-7)
Structural Differences :
- Substituents: Fluorine atoms at position 2 (vs. methyl groups in the target compound).
- Ester group: Ethyl ester (vs. methyl ester).
Key Implications : - Polarity : Fluorine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents compared to methyl substituents .
- Stability : Fluorine’s electron-withdrawing effect may reduce electron density at the double bond, altering reactivity in cycloaddition reactions.
- Physical Properties : Ethyl esters generally exhibit higher boiling points than methyl analogs due to increased molecular weight.
| Property | Methyl 2,2,4-Trimethylpent-4-enoate | Ethyl 2,2-Difluoropent-4-enoate |
|---|---|---|
| Molecular Weight | ~156.22 g/mol | ~178.15 g/mol |
| Ester Group | Methyl | Ethyl |
| Substituents | 2,2,4-Trimethyl | 2,2-Difluoro |
| Predicted Reactivity | Moderate (electron-rich alkene) | Higher (electron-deficient alkene) |
Tetramethylpiperidinyl Esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)
Structural Differences :
- Core structure: Cyclic piperidine ring (vs. linear pentenoate).
- Substituents: Four methyl groups on the piperidine ring (vs. three methyl groups on a linear chain).
Key Implications : - Steric Effects : The rigid piperidine ring creates significant steric hindrance, reducing accessibility for nucleophilic attacks compared to the linear target compound .
Nrf2 Activators (e.g., Dimethyl Fumarate, Bardoxolone Methyl)
Structural Differences :
- Functional groups: Dimethyl fumarate is a diester with a conjugated diene; bardoxolone methyl contains a triterpenoid core. Key Implications:
- Bioactivity: Nrf2 activators are therapeutic agents for oxidative stress-related diseases, whereas this compound lacks documented biological activity .
- Reactivity : The conjugated diene in dimethyl fumarate enables electrophilic reactivity, unlike the isolated alkene in the target compound.
NBOMe Compounds (e.g., 25I-NBOMe)
Structural Differences :
- Core structure: Phenethylamine derivatives with methoxy and halogen substituents (vs. aliphatic ester).
Key Implications : - Substituent Effects : Halogen substituents (e.g., iodine in 25I-NBOMe) enhance receptor binding affinity, contrasting with the methyl groups in the target compound, which primarily influence steric and electronic properties.
Biological Activity
Methyl 2,2,4-trimethylpent-4-enoate, also known as Methyl (2E)-3,4,4-trimethylpent-2-enoate, is an organic compound with notable biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.
This compound has the following chemical characteristics:
- Molecular Formula :
- Molecular Weight : 156.23 g/mol
- Structure : The compound features a double bond and an ester functional group, which contribute to its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, related esters have been tested against various bacterial strains and fungi. The presence of the double bond in the structure may enhance its interaction with microbial cell membranes, leading to increased efficacy against pathogens.
-
Flavor and Fragrance Applications :
- The compound is utilized in the flavor and fragrance industry due to its pleasant odor profile. Its olfactory activity has been linked to specific receptor interactions in humans and other species. Research indicates that structural modifications can significantly affect its binding affinity to olfactory receptors .
-
Potential Therapeutic Uses :
- There is ongoing research into the therapeutic potentials of similar compounds in treating conditions such as inflammation and cancer. The ability of these compounds to modulate biological pathways makes them candidates for drug development.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Case Studies
-
Antimicrobial Testing :
- A study conducted on a series of esters including this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
-
Olfactory Receptor Interaction :
- Research examining the interaction of various odorants with olfactory receptors showed that this compound elicited a strong response in specific receptor types, suggesting its potential use in perfumery and flavoring applications.
-
Therapeutic Potential :
- In vitro studies indicated that similar compounds could inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest. This suggests a pathway for further exploration into their use as anti-cancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
